![molecular formula C23H22N6O4 B4880128 5-Nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)quinoline](/img/structure/B4880128.png)
5-Nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)quinoline
Overview
Description
5-Nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 5-position and a piperazine ring substituted with a phenyl-oxadiazole moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative is reacted with piperazine under basic conditions.
Substitution with Phenyl-Oxadiazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles to introduce different substituents.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the biological activities of this compound and its derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against various diseases, including infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and piperazine moieties. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Piperaquine: Another antimalarial drug with a structure similar to that of 5-Nitro-8-(4-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)quinoline.
Nitroquinoline: A compound with a nitro group attached to the quinoline core, similar to the compound .
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline core, a nitro group, a piperazine ring, and a phenyl-oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[2-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]ethoxy]-4-phenyl-1,2,5-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c30-29(31)19-8-9-20(22-18(19)7-4-10-24-22)28-13-11-27(12-14-28)15-16-32-23-21(25-33-26-23)17-5-2-1-3-6-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVOMYALSMFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=NON=C2C3=CC=CC=C3)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[3-(ethoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880062.png)
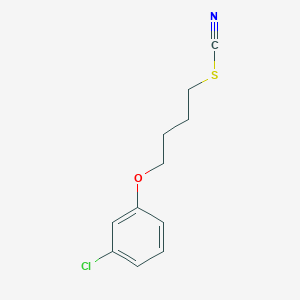
![ethyl 1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B4880072.png)
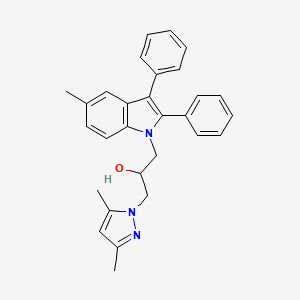

![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-chloro-2-pyridinyl)acetamide]](/img/structure/B4880098.png)
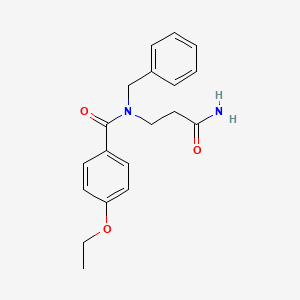
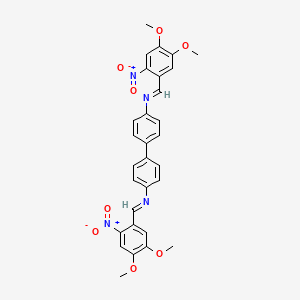
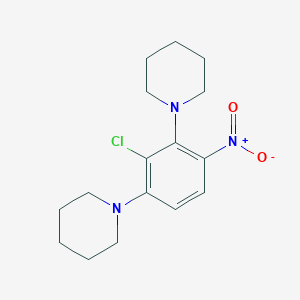
![N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B4880143.png)
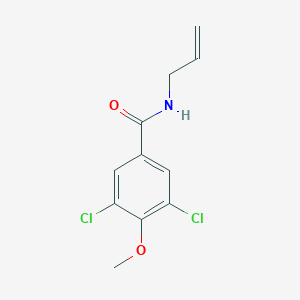
![ethyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4880155.png)
![2-(allylamino)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4880162.png)
![1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine](/img/structure/B4880170.png)
